Neoabietic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Potential

Studies suggest that neoabietic acid possesses antitumor properties. Research has shown that it can induce cell death in various cancer cell lines, including breast, lung, and liver cancer cells []. Additionally, neoabietic acid appears to inhibit the migration and invasion of cancer cells, potentially hindering the spread of cancer []. These findings warrant further investigation to determine the potential of neoabietic acid as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Research suggests that neoabietic acid exhibits antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against common foodborne pathogens like E. coli and S. aureus, as well as against fungi responsible for skin infections [, ]. This antimicrobial activity holds promise for the development of natural disinfectants and potential treatments for infectious diseases.

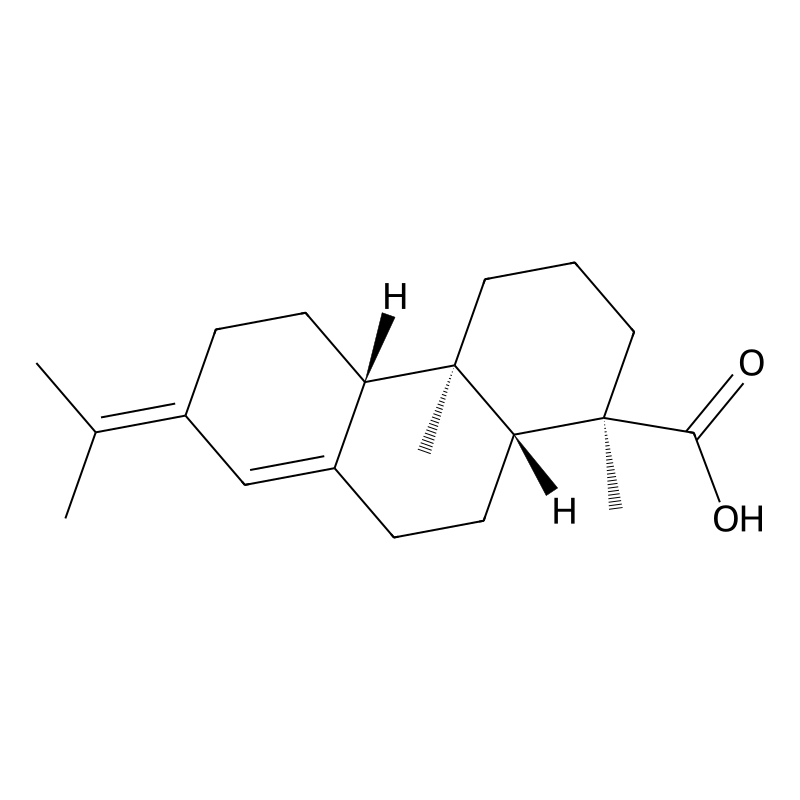

Neoabietic acid is a naturally occurring organic compound classified as a resin acid, primarily derived from the oleoresin of pine trees, particularly Pinus palustris. It is a member of the abietic acid family, characterized by its complex bicyclic structure featuring a fused ring system. The chemical formula for neoabietic acid is CHO, and it has a molecular weight of 302.46 g/mol. This compound is known for its unique structural features, including a double bond and multiple stereogenic centers, which contribute to its chemical reactivity and biological activity .

- Isomerization: Neoabietic acid can be converted into abietic acid through acid-catalyzed isomerization processes. This reaction typically occurs under the influence of Brønsted or Lewis acids and can lead to the formation of other derivatives .

- Dimerization: In the presence of specific catalysts, neoabietic acid can dimerize, forming larger oligomeric structures that have potential applications in materials science .

- Curtius Rearrangement: This reaction allows for the synthesis of ureido derivatives from neoabietic acid when treated with isocyanates and amines .

Neoabietic acid exhibits a range of biological activities, making it significant in pharmacological research. Studies have indicated that this compound possesses:

- Antimicrobial Properties: Neoabietic acid has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Anti-inflammatory Effects: Research indicates that neoabietic acid can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases .

- Antioxidant Activity: The compound exhibits antioxidant properties, which help in neutralizing free radicals and could play a role in preventing oxidative stress-related diseases .

The synthesis of neoabietic acid can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting neoabietic acid from the oleoresin of pine trees.

- Chemical Synthesis: Various synthetic routes have been developed, including:

Neoabietic acid finds utility in multiple fields:

- Pharmaceuticals: Due to its biological activities, it is investigated for potential therapeutic applications.

- Material Science: Neoabietic acid and its derivatives are used in producing resins and adhesives due to their adhesive properties and thermal stability.

- Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations aimed at skin protection .

Research on interaction studies involving neoabietic acid has primarily focused on its interactions with proteins and other biomolecules. These studies help elucidate its mechanism of action:

- Protein Binding Studies: Investigations into how neoabietic acid binds to various proteins can provide insights into its pharmacodynamics.

- Synergistic Effects with Other Compounds: Some studies explore how neoabietic acid interacts with other natural products to enhance biological activity, particularly in antimicrobial applications .

Neoabietic acid shares structural similarities with several other resin acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Abietic Acid | CHO | Parent compound; widely studied for biological activity. |

| Levopimaric Acid | CHO | Isomer of abietic acid; less biologically active than neoabietic. |

| Palustric Acid | CHO | Similar structure; exhibits different reactivity patterns. |

| Dehydroabietic Acid | CHO | Dehydrated form; known for higher thermal stability but lower solubility. |

Uniqueness of Neoabietic Acid

Neoabietic acid is unique due to its specific stereochemistry and reactivity profile, which distinguishes it from other resin acids. Its ability to participate in diverse

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant